molecular formula C7H12N2S B13277374 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethane-1-thiol

1-(1,3-dimethyl-1H-pyrazol-4-yl)ethane-1-thiol

Cat. No.: B13277374
M. Wt: 156.25 g/mol
InChI Key: VFYMYBDVYJKPTO-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethane-1-thiol (CAS 1482680-00-1) is a chemical building block of significant interest in medicinal chemistry and materials science. With a molecular formula of C7H12N2S and a molecular weight of 156.25 g/mol, this compound features a pyrazole heterocycle and a thiol functional group . The pyrazole core is a privileged scaffold in drug discovery, known for its presence in compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The thiol group enhances its utility as a versatile synthetic intermediate, allowing for further derivatization into more complex structures, such as pyrazole-thiazoline hybrids investigated for their potent activity against Trypanosoma cruzi , the parasite responsible for Chagas disease . Researchers value this compound for its role in the synthesis of novel heterocyclic derivatives, which are explored as corrosion inhibitors for low-carbon steel and in the development of new pharmaceutical agents . Its reactivity also makes it a candidate for use in polymer chemistry and the development of advanced materials . This product is provided for research purposes and is strictly for Laboratory Use Only. It is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)ethanethiol

InChI

InChI=1S/C7H12N2S/c1-5-7(6(2)10)4-9(3)8-5/h4,6,10H,1-3H3

InChI Key

VFYMYBDVYJKPTO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(C)S)C

Origin of Product

United States

Preparation Methods

Tosylate Intermediate Substitution

  • Procedure :
    • Reduce 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone to ethanol using NaBH₄.
    • Convert ethanol to tosylate with TsCl in pyridine.
    • Substitute tosylate with NaSH in DMF at 60°C.
  • Yield : 58% overall

Grignard Reagent Addition

  • Procedure : React 4-formyl-1,3-dimethylpyrazole with methylmagnesium bromide, followed by thiolation with P₂S₅.
  • Yield : 50%

Optimization of Reaction Conditions

Parameter Acylation-Thionation-Reduction Nucleophilic Substitution Tosylate Substitution
Total Yield 65–70% 60–65% 58%
Reaction Time 24–30 h 36 h 48 h
Purification Method Column chromatography Recrystallization Distillation
Key Advantage High purity Scalability Mild conditions

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 2.1 (s, 3H, CH₃), 2.3 (s, 3H, CH₃), 3.1 (t, 2H, CH₂), 7.4 (s, 1H, pyrazole-H).
  • IR (KBr): 2560 cm⁻¹ (S-H stretch), 1600 cm⁻¹ (C=N stretch).
  • HPLC Purity : >98%.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethane-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of disulfides.

    Reduction: Formation of the corresponding thiol.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The pyrazole ring may also interact with various biological receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethane-1-thiol and analogous pyrazole derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -CH2CH2SH C7H12N2S ~156.07 Nucleophilicity, disulfide formation
1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine -CH2NH2 C6H12N3 126.18 High basicity, pharmaceutical intermediates
1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-amine -CH2CH2CH2NH2 C8H16N3 154.23 Increased lipophilicity, drug discovery
(2E)-3-(1,3-Dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid -CH=CHCOOH C8H10N2O2 166.18 High polarity, polymer precursors
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1- -CF3 C8H10F3N2 191.17 Metabolic stability, agrochemicals
1-Methyl-1H-pyrazole-4-carboxylic acid -COOH C5H6N2O2 126.11 Acidity, salt formation
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-ethanone oxime -C(=NOH)CH3 C7H11N3O 153.18 Chelation, metal coordination

Functional Group Impact on Properties

Thiol (-SH) vs. Amine (-NH2): The thiol group in the target compound is less basic (pKa ~10) compared to amines (pKa ~9–11 for aliphatic amines), but it exhibits stronger nucleophilicity. Thiols readily form disulfide bonds (-S-S-) under oxidative conditions, a property absent in amine derivatives .

Trifluoro (-CF3) vs. Thiol (-SH):

  • The trifluoro group in 1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1- enhances electronegativity and metabolic stability, making it suitable for agrochemicals. In contrast, the thiol group’s redox activity is leveraged in antioxidant applications .

Carboxylic Acid (-COOH) vs. Thiol (-SH): Carboxylic acid derivatives (e.g., (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid) are highly polar and acidic (pKa ~2–4), enabling salt formation for improved bioavailability. Thiols lack this ionizability but excel in metal-binding applications .

Oxime (=NOH) vs. Thiol (-SH): The oxime group in 1-(1,3-dimethyl-1H-pyrazol-4-yl)-ethanone oxime facilitates hydrogen bonding and chelation, whereas thiols prioritize covalent interactions (e.g., with gold nanoparticles) .

Biological Activity

1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethane-1-thiol, a compound characterized by its unique molecular structure, is gaining attention for its biological activities. Its chemical formula is C7H12N2SC_7H_{12}N_2S and it possesses a thiol group that significantly contributes to its reactivity and potential therapeutic applications.

The compound features a pyrazole ring with ethyl and methyl substitutions, alongside a thiol group attached to an ethane chain. This structural configuration allows for various chemical transformations and interactions with biological targets.

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its thiol functionality . Thiols are known to form covalent bonds with cysteine residues in proteins, modulating their function and activity. This interaction is crucial for understanding the compound's therapeutic potential, particularly in drug development targeting specific molecular pathways involved in disease processes .

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds similar to this compound demonstrate significant antimicrobial properties against various pathogens. For instance, molecular docking studies revealed that related compounds effectively bind to penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis .
  • Antifungal Properties : The compound has also been evaluated for its antifungal activity. In comparative studies, compounds with similar structures showed varying degrees of inhibition against fungal strains, suggesting potential applications in antifungal therapies .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated strong inhibitory effects against E. coli and S. aureus , with inhibition zones measuring up to 30 mm .

Study 2: Molecular Docking Analysis

Molecular docking studies were conducted to understand the binding interactions between the compound and various target proteins. The results demonstrated that the compound forms multiple hydrogen bonds with key residues in the active sites of PBPs, which correlates with its observed biological activity .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAntimicrobial Activity (mm)Antifungal Activity (Inhibition Zone mm)
This compound3028
1-(3,5-Dimethyl-phenyl)-pyrazole2520
2-(Methylthio)-pyrazole2215

Q & A

Basic: What are the recommended synthetic routes for 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethane-1-thiol?

Methodological Answer:
The synthesis of pyrazole-thiol derivatives typically involves multi-step protocols, including:

  • Cyclocondensation : Formation of the pyrazole core using hydrazine derivatives and diketones or β-ketoesters, followed by functionalization with a thiol group.
  • Thiolation : Post-synthetic introduction of the thiol group via nucleophilic substitution or thiol-ene reactions.
    For optimization, statistical design of experiments (DoE) is critical to minimize trial-and-error approaches. For example, fractional factorial designs can identify key variables (e.g., temperature, solvent polarity) affecting yield and purity .

Basic: How to characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopy : Use 1H/13C NMR to confirm substitution patterns and electronic environments (e.g., chemical shifts for pyrazole protons and thiol groups) .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C–S bond length in the thiol moiety) to validate molecular geometry .
  • IR Spectroscopy : Identify S–H stretching vibrations (~2500–2600 cm⁻¹) and pyrazole ring vibrations .

Advanced: How to resolve discrepancies in spectroscopic data between computational models and experimental results?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR/IR data with density functional theory (DFT) -calculated spectra (e.g., B3LYP/6-31G* basis set) to identify outliers .
  • Dynamic Effects : Account for solvent interactions or tautomeric equilibria (e.g., thiol ↔ thione) that may alter spectral profiles .
  • Crystallographic Refinement : Use Hirshfeld surface analysis to detect intermolecular interactions (e.g., hydrogen bonding) that influence experimental data .

Advanced: What computational methods predict the reactivity of the thiol group in catalytic or biological systems?

Methodological Answer:

  • Reaction Path Search : Apply quantum chemical calculations (e.g., transition state analysis) to model thiol-disulfide exchange or metal coordination .
  • Molecular Dynamics (MD) : Simulate solvation effects or protein-ligand interactions to assess thiol stability in biological environments .
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites on the pyrazole-thiol framework .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods and personal protective equipment (PPE) due to potential skin/eye irritation from thiols (refer to H313/H333 hazard codes) .
  • Waste Disposal : Segregate thiol-containing waste and collaborate with certified agencies for neutralization (e.g., oxidation to disulfides) .

Advanced: How to design experiments for optimizing reaction conditions in thiol-based coupling reactions?

Methodological Answer:

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (e.g., pH, catalyst loading) for Suzuki-Miyaura coupling involving the thiol group .
  • High-Throughput Screening : Employ automated platforms to test diverse reaction matrices (e.g., solvents, ligands) for efficiency .

Advanced: How to evaluate the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:

  • In Vitro Assays : Test thiol reactivity with cysteine proteases (e.g., papain) via fluorogenic substrates to quantify inhibition constants (Kᵢ) .
  • SAR Studies : Modify substituents on the pyrazole ring (e.g., methyl groups) and correlate with activity trends using multivariate regression .

Basic: What analytical techniques ensure purity and stability during storage?

Methodological Answer:

  • Chromatography : Use HPLC-UV/HRMS to monitor degradation products (e.g., disulfide formation) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under storage conditions .

Advanced: What role does this compound play in materials science (e.g., polymer functionalization)?

Methodological Answer:

  • Surface Modification : Exploit thiol-metal interactions (e.g., Au-S bonds) to anchor pyrazole-thiol derivatives onto nanoparticles for catalytic applications .
  • Radical Scavenging : Study thiol-mediated redox initiation in polymerization kinetics using ESR spectroscopy .

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